molecular formula C17H17IN2O B4698905 1-(4-iodophenyl)-N-3-pyridinylcyclopentanecarboxamide

1-(4-iodophenyl)-N-3-pyridinylcyclopentanecarboxamide

Cat. No. B4698905
M. Wt: 392.23 g/mol
InChI Key: SMELJFNVHOCNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-N-3-pyridinylcyclopentanecarboxamide (also known as MLN8054) is a small molecule inhibitor that specifically targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly in the processes of mitosis and cytokinesis. Overexpression of Aurora A kinase has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

MLN8054 specifically targets the Aurora A kinase, inhibiting its activity and thereby disrupting the cell cycle and inducing apoptosis in cancer cells. Aurora A kinase plays a crucial role in regulating the mitotic spindle checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of Aurora A kinase leads to defects in spindle assembly and chromosome alignment, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, MLN8054 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

MLN8054 is a potent and specific inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer biology. However, as with any small molecule inhibitor, there are limitations to its use, including potential off-target effects and the need for careful optimization of dosing and treatment regimens.

Future Directions

There are several potential future directions for research on MLN8054 and Aurora A kinase inhibition. One area of interest is the development of combination therapies that incorporate MLN8054 with other chemotherapeutic agents. Another area of interest is the development of more potent and specific Aurora A kinase inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is interest in exploring the role of Aurora A kinase in non-cancerous diseases, such as neurodegenerative disorders, where it may play a role in regulating neuronal cell division and differentiation.

Scientific Research Applications

MLN8054 has been extensively studied in preclinical models of cancer, demonstrating potent antitumor activity in various types of cancer, including breast, ovarian, and lung cancer. In addition, MLN8054 has been shown to enhance the efficacy of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

1-(4-iodophenyl)-N-pyridin-3-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMELJFNVHOCNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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